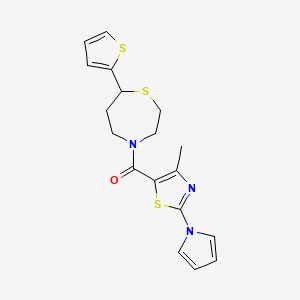

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

説明

The compound "(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" features a thiazole ring substituted with a 1H-pyrrol-1-yl group and a 4-methyl moiety, linked via a methanone bridge to a 1,4-thiazepane ring bearing a thiophen-2-yl substituent.

特性

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCJFRFHQDXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic rings known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole Ring : Known for antimicrobial and anticancer activities.

- Pyrrole Moiety : Associated with neuroprotective effects.

- Thiazepane Ring : May enhance binding affinity to biological targets.

The molecular formula of the compound is , and it has a molecular weight of approximately 356.39 g/mol.

Antimicrobial Activity

Compounds containing thiazole and pyrrole rings have shown significant antimicrobial properties. Research indicates that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal activity. The specific compound's structure suggests potential efficacy against various pathogens, although empirical testing is required to confirm this activity.

Anticancer Properties

Studies on similar thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation. Mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

For instance, a related thiazole derivative was found to suppress cell growth while enhancing glucose uptake rates in cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Pyrrole-containing compounds are often investigated for their neuroprotective properties. These compounds may protect neuronal cells from damage in models of neurodegenerative diseases. The presence of a pyrrole moiety in the compound enhances its potential for neuroprotection through mechanisms such as antioxidant activity and modulation of neuroinflammatory responses.

The biological activity of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone likely involves interactions with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

類似化合物との比較

Structural Analog: (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Key Differences :

Thiophene-Thiazepane Derivatives ()

Compounds such as (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) and 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) share methanone bridges and fused thiophene systems but differ in core architecture:

- Electronic Properties: Compound 7b’s bis-pyrazole-thienothiophene system introduces strong electron-withdrawing effects (C=O, NH₂), whereas the target compound’s thiazole-pyrrole group provides mixed electronic characteristics. The cyanopyrimidine groups in compound 10 enhance planar rigidity, contrasting with the target’s flexible thiazepane .

Spectral Data :

Computational Insights ()

For example:

- The thiazole’s electron-deficient nature may create distinct ESP surfaces compared to pyrazole or thiophene cores.

- Thiazepane’s flexibility might reduce topological steric hindrance relative to fused thienothiophene systems .

Research Implications and Gaps

- Bioactivity : The target compound’s thiazole-pyrrole moiety may offer unique kinase inhibition profiles compared to pyrazole-based analogs, warranting enzymatic assays.

- Synthetic Challenges : The steric bulk of the 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl group could complicate cyclization steps, necessitating optimized conditions (e.g., microwave-assisted synthesis).

- Data Limitations : Absence of experimental spectral or pharmacological data for the target compound highlights the need for future studies.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。